molecular formula C20H21N3O4S B2618745 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1334371-51-5

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2618745
CAS No.: 1334371-51-5
M. Wt: 399.47
InChI Key: VFOGVBFNQATWRM-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound primarily recognized for its utility in various scientific research fields. This compound combines multiple functional groups, offering diverse reactivity and application potential. Its structure includes a methoxy group, methyl group, pyrimidine core, and sulfonamide, which collectively impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple reaction steps:

  • Initial Formation of the Pyrimidine Core::
    • Pyrimidine derivatives can be synthesized via the Biginelli reaction, a three-component condensation of a β-keto ester, an aldehyde, and urea.

  • Attachment of the Phenyl Group::
  • Methoxy and Methyl Substitution::
    • The substitution of methoxy and methyl groups on the benzene ring can be achieved through electrophilic aromatic substitution.

  • Sulfonamide Formation::
    • Finally, the sulfonamide group is introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized conditions to maximize yield and purity, employing large-scale reactors for multi-step synthesis. Continuous flow processes might be utilized for more efficient and scalable reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation::
    • The compound can undergo oxidation reactions, particularly affecting the methoxy group or the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

  • Reduction::
    • Reduction reactions can target the sulfonamide or pyrimidine ring, potentially leading to various amine derivatives.

  • Substitution::
    • The aromatic ring allows for electrophilic and nucleophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidation::
    • Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction::
    • Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution::
    • Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, CN⁻) facilitate substitution reactions.

Major Products Formed: Depending on the reaction conditions and reagents, the compound can form a variety of products, including:

  • Hydroxylated derivatives

  • Carbonyl compounds

  • Amine derivatives

  • Substituted aromatic compounds

Scientific Research Applications

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide finds applications across numerous scientific fields:

  • Chemistry::
    • Used as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology::
  • Medicine::
    • Investigated for its therapeutic potential in targeting specific biological pathways, particularly those involving pyrimidine analogs.

  • Industry::
    • Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Enzyme Inhibition::
    • The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or intermediates.

  • Receptor Binding::
    • The aromatic and pyrimidine groups can interact with biological receptors, affecting signal transduction pathways.

  • Pathway Modulation::
    • By interacting with specific molecular targets, the compound can modulate metabolic or signaling pathways, leading to physiological changes.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, methyl, and sulfonamide groups attached to a pyrimidine core. This structural uniqueness confers distinct chemical properties and reactivity.

List of Similar Compounds:
  • 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
  • 2-methoxy-4-methyl-N-(2-(4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
  • 2-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:

Each of these compounds, while sharing some functional groups, has variations in structure that lead to different reactivity and applications. This demonstrates the importance of the specific arrangement of functional groups in determining the behavior and utility of chemical compounds.

Properties

IUPAC Name

2-methoxy-4-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-8-9-19(18(12-15)27-2)28(25,26)22-10-11-23-14-21-17(13-20(23)24)16-6-4-3-5-7-16/h3-9,12-14,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOGVBFNQATWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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